4-[butyl(methyl)sulfamoyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide
Description
4-[butyl(methyl)sulfamoyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide is a sulfamoyl benzamide derivative featuring a 1,3-benzothiazole core substituted with 4,6-difluoro groups and a butyl(methyl)sulfamoyl side chain. The sulfamoyl group is a common pharmacophore in enzyme inhibitors (e.g., targeting thioredoxin reductase or carbonic anhydrase), while the fluorinated benzothiazole moiety may enhance metabolic stability and binding affinity due to increased electronegativity and lipophilicity .
Properties
IUPAC Name |
4-[butyl(methyl)sulfamoyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F2N3O3S2/c1-3-4-9-24(2)29(26,27)14-7-5-12(6-8-14)18(25)23-19-22-17-15(21)10-13(20)11-16(17)28-19/h5-8,10-11H,3-4,9H2,1-2H3,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNNDMCSKYQBKKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(C=C(C=C3S2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F2N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Fluorinated Aniline Derivatives
4,6-Difluoro-1,3-benzothiazol-2-amine is synthesized via cyclization of 2-amino-4,6-difluorobenzenethiol. This precursor is prepared by treating 2-amino-4,6-difluorophenol with thiourea in hydrochloric acid under reflux:
$$
\text{2-Amino-4,6-difluorophenol} + \text{Thiourea} \xrightarrow{\text{HCl, Δ}} \text{4,6-Difluoro-1,3-benzothiazol-2-amine} + \text{NH}3 + \text{H}2\text{O}
$$
Reaction Conditions :
Alternative Route via Herz Reaction
An alternative method involves the Herz reaction, where 2-amino-4,6-difluoroaniline reacts with sulfur monochloride (S$$2$$Cl$$2$$) in dichloromethane:
$$
\text{2-Amino-4,6-difluoroaniline} + \text{S}2\text{Cl}2 \xrightarrow{\text{CH}2\text{Cl}2} \text{4,6-Difluoro-1,3-benzothiazol-2-amine} + 2\text{HCl}
$$
Optimization Notes :
- Excess S$$2$$Cl$$2$$ (1.2 equiv) ensures complete cyclization.
- Reaction progress monitored by TLC (R$$_f$$ = 0.45 in ethyl acetate/hexane, 1:2).
Synthesis of 4-(Butyl(methyl)sulfamoyl)benzoyl Chloride
Chlorosulfonation of Benzoic Acid
4-Chlorosulfonylbenzoic acid is synthesized by treating benzoic acid with chlorosulfonic acid at 0–5°C:
$$
\text{Benzoic acid} + \text{ClSO}3\text{H} \xrightarrow{0–5^\circ\text{C}} \text{4-Chlorosulfonylbenzoic acid} + \text{H}2\text{O}
$$
Key Parameters :
- Molar Ratio : 1:1.2 (benzoic acid:ClSO$$_3$$H).
- Reaction Time : 4 hours.
- Isolation : Precipitated by pouring into ice-water, filtered, and dried (yield: 85–90%).
Sulfonamide Formation with N-Butylmethylamine
4-Chlorosulfonylbenzoic acid reacts with N-butylmethylamine in acetone under reflux to form 4-(butyl(methyl)sulfamoyl)benzoic acid:
$$
\text{4-Chlorosulfonylbenzoic acid} + \text{N-Butylmethylamine} \xrightarrow{\text{Acetone, Δ}} \text{4-(Butyl(methyl)sulfamoyl)benzoic acid} + \text{HCl}
$$
Conditions :
- Base : Potassium hydroxide (1.5 equiv).
- Workup : Neutralized with dilute HCl, filtered, and recrystallized from ethanol (yield: 75–80%).
Conversion to Acid Chloride
The carboxylic acid is converted to its acyl chloride using thionyl chloride:
$$
\text{4-(Butyl(methyl)sulfamoyl)benzoic acid} + \text{SOCl}2 \xrightarrow{\text{Reflux}} \text{4-(Butyl(methyl)sulfamoyl)benzoyl chloride} + \text{SO}2 + \text{HCl}
$$
Purification : Distilled under reduced pressure to remove excess SOCl$$_2$$ (yield: 95%).
Amide Coupling Reaction
Reaction Between Benzoyl Chloride and Benzothiazol-2-amine
The final step involves coupling 4-(butyl(methyl)sulfamoyl)benzoyl chloride with 4,6-difluoro-1,3-benzothiazol-2-amine in dimethylformamide (DMF):
$$
\text{4-(Butyl(methyl)sulfamoyl)benzoyl chloride} + \text{4,6-Difluoro-1,3-benzothiazol-2-amine} \xrightarrow{\text{DMF, KOH}} \text{Target Compound} + \text{KCl} + \text{H}_2\text{O}
$$
Optimized Conditions :
- Molar Ratio : 1:1.1 (acyl chloride:amine).
- Base : Potassium hydroxide (2.0 equiv).
- Temperature : 60°C for 8 hours.
- Yield : 68–72% after recrystallization from ethanol.
Spectroscopic Characterization
Fourier-Transform Infrared (FTIR) Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
- $$^1$$H-NMR (400 MHz, DMSO-d$$6$$) :
Yield Optimization and Challenges
Table 1: Reaction Yields for Key Intermediates
| Intermediate | Yield (%) | Purification Method |
|---|---|---|
| 4,6-Difluoro-1,3-benzothiazol-2-amine | 65 | Recrystallization (EtOH) |
| 4-(Butyl(methyl)sulfamoyl)benzoic acid | 78 | Neutralization, filtration |
| Target Compound | 70 | Recrystallization (EtOH) |
Challenges :
- Fluorine’s electron-withdrawing effects reduce nucleophilicity of the benzothiazol-2-amine, necessitating excess acyl chloride.
- Sulfonamide hydrolysis risk during aqueous workup requires pH control.
Methodological Considerations
Chemical Reactions Analysis
Types of Reactions
4-[butyl(methyl)sulfamoyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially leading to the formation of amines.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and alkylating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Anticancer Activity
Research has indicated that sulfonamide derivatives can exhibit significant anticancer properties. The compound has been shown to inhibit specific carbonic anhydrases (CAs), which are implicated in tumor progression and metastasis. Studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cell lines, such as MDA-MB-231 (breast cancer) and A549 (lung cancer) cells. The inhibition of CA IX specifically has been linked to reduced tumor growth and enhanced sensitivity to chemotherapeutic agents .
Antimicrobial Properties
The antimicrobial efficacy of sulfonamides is well-documented, with many derivatives showing activity against a range of bacteria and fungi. The compound has been evaluated for its antibacterial properties against strains such as Escherichia coli and Staphylococcus aureus. In vitro studies suggest that it may disrupt bacterial growth by inhibiting vital metabolic pathways involving sulfonamide-sensitive enzymes .
Enzyme Inhibition
Sulfonamides are known for their ability to inhibit various enzymes, including acetylcholinesterase and butyrylcholinesterase, which are relevant in neurodegenerative diseases like Alzheimer's. The compound has shown potential in inhibiting these enzymes, thereby suggesting its application in treating cognitive disorders .
Case Studies
Mechanism of Action
The mechanism of action of 4-[butyl(methyl)sulfamoyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor function. The presence of the difluoro and sulfonamide groups enhances its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Comparisons
LMM5 and LMM11 (1,3,4-Oxadiazole Derivatives)
- LMM5 : 4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide
- LMM11 : 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
| Feature | Target Compound | LMM5/LMM11 |
|---|---|---|
| Core Structure | 1,3-Benzothiazole with 4,6-difluoro | 1,3,4-Oxadiazole |
| Sulfamoyl Substituent | Butyl(methyl)sulfamoyl | Benzyl(methyl) or cyclohexyl(ethyl) |
| Aromatic Substituents | None (fluorinated benzothiazole) | 4-Methoxyphenylmethyl (LMM5), furan (LMM11) |
Key Structural Insights :
- The target compound’s fluorinated benzothiazole core may confer greater metabolic stability compared to the oxadiazole rings in LMM5/LMM11, which are prone to hydrolytic degradation .
Compound 6e (Artemisinin Hybrid)
- Structure: (E)-N-(2-(10β-Dihydroartemisinoxy)ethyl)-4-((4-(2-(N-(2-methylphenyl)sulfamoyl)vinyl)phenoxy)methyl)benzamide
| Feature | Target Compound | Compound 6e |
|---|---|---|
| Core Structure | Sulfamoyl benzamide | Artemisinin-benzamide hybrid |
| Sulfamoyl Group | Butyl(methyl)sulfamoyl | N-(2-methylphenyl)sulfamoyl vinyl |
| Unique Moieties | Fluorinated benzothiazole | Dihydroartemisinin ether linkage |
Key Structural Insights :
- Compound 6e integrates an artemisinin derivative , typically associated with antimalarial activity, whereas the target compound’s fluorinated benzothiazole suggests divergent therapeutic applications (e.g., antifungal or kinase inhibition) .
- The vinylphenoxy linker in 6e may enhance conformational flexibility compared to the rigid benzothiazole core of the target compound .
LMM5 and LMM11
- Target Compound Hypothesis : The fluorinated benzothiazole may improve target selectivity for fungal Trr1 over human isoforms, but this requires experimental validation.
Compound 6e
- The sulfamoyl group could synergize with artemisinin’s redox-active properties .
Computational Insights
- Such approaches could predict the target compound’s binding to Trr1 or other enzymes by modeling hydrophobic enclosure and hydrogen-bond interactions .
Pharmacokinetic and Physicochemical Properties
Table 1: Comparative Properties (Hypothetical for Target Compound)
| Property | Target Compound | LMM5 | LMM11 | Compound 6e |
|---|---|---|---|---|
| Molecular Weight | ~450 g/mol (estimated) | ~550 g/mol | ~520 g/mol | ~731 g/mol |
| LogP | ~3.5 (predicted) | ~4.0 | ~3.8 | ~5.2 |
| Key Moieties | Fluorinated benzothiazole | Oxadiazole, methoxy | Oxadiazole, furan | Artemisinin, vinyl |
Notes:
- The target compound’s lower molecular weight and fluorine atoms may improve oral bioavailability compared to bulkier analogs like 6e.
- LMM5’s 4-methoxyphenyl group could enhance cytochrome P450 interactions, increasing drug-drug interaction risks relative to the target compound .
Biological Activity
The compound 4-[butyl(methyl)sulfamoyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide is a synthetic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Molecular Formula
The molecular formula of this compound is:
Structural Characteristics
The compound features a benzamide core linked to a sulfamoyl group and a difluorobenzothiazole moiety. The presence of fluorine atoms enhances lipophilicity and may influence the compound's interaction with biological targets.
- Antitumor Activity : Preliminary studies suggest that this compound may exhibit antitumor properties by inhibiting specific kinases involved in cell proliferation. The structural motifs may facilitate interactions with target proteins, leading to reduced tumor growth.
- Anti-inflammatory Effects : Compounds similar in structure have demonstrated anti-inflammatory activities by modulating cytokine production and inhibiting pathways such as NF-kB.
- Antimicrobial Properties : There is evidence suggesting that sulfamoyl derivatives can possess antimicrobial activity by interfering with bacterial folate synthesis.
Case Study 1: Anticancer Activity
A study involving derivatives of benzothiazole showed that compounds with similar structures to this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis through activation of caspase pathways .
Case Study 2: Anti-inflammatory Activity
Research demonstrated that related sulfamoyl compounds could inhibit the production of pro-inflammatory cytokines (e.g., TNF-α and IL-6) in vitro. This suggests potential therapeutic applications in treating inflammatory diseases .
Case Study 3: Antimicrobial Efficacy
In vitro assays revealed that sulfamoyl derivatives showed promising activity against both Gram-positive and Gram-negative bacteria. The mechanism was suggested to involve disruption of bacterial cell wall synthesis .
Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antitumor | Inhibition of cell proliferation | |
| Anti-inflammatory | Cytokine modulation | |
| Antimicrobial | Disruption of cell wall synthesis |
Structure-Activity Relationship (SAR)
| Compound Structure | Activity | Observations |
|---|---|---|
| Benzamide core with difluoro groups | High cytotoxicity | Enhanced interaction with target proteins |
| Sulfamoyl group | Anti-inflammatory | Modulates inflammatory pathways |
| Butyl substituent | Increased lipophilicity | Improved bioavailability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
